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molecular formula C6H6BrNO3 B044778 Ethyl 2-bromooxazole-4-carboxylate CAS No. 460081-20-3

Ethyl 2-bromooxazole-4-carboxylate

Cat. No. B044778
M. Wt: 220.02 g/mol
InChI Key: SGIBUKNPAQMWAP-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Ethyl 2-bromo-1,3-oxazole-4-carboxylate (2.5 g, 11.36 mmo) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (22.73 ml, 22.73 mmol) was added slowly. The reaction mixture was stirred at RT for 1 h, diluted with water and pH was adjusted to 2. Formed precipitate was filtered and dried to yield the title compound (1.1 g). The filtrate was extracted three times with ethyl acetate. Ethyl acetate phases were combined, dried and evaporated to dryness to yield the title compound 0.85 g. Total yield 88%. m/z [192.0+1]
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:3][CH:4]=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.[OH-].[Li+]>C1COCC1.CO.O>[Br:1][C:2]1[O:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1OC=C(N1)C(=O)OCC
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
22.73 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Formed precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1OC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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